molecular formula C15H16ClN3O B13164635 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane

Cat. No.: B13164635
M. Wt: 289.76 g/mol
InChI Key: QSBAZMORFIMCHS-UHFFFAOYSA-N
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Description

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane is a complex organic compound featuring a unique spirocyclic structure. This compound is notable for its inclusion of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the 3-chlorophenyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a hydrazide with a nitrile oxide can yield the desired oxadiazole ring.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane include other spirocyclic oxadiazoles and chlorophenyl derivatives. These compounds share structural features but may differ in their specific chemical properties and biological activities . For example:

The uniqueness of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H16ClN3O/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15/h1-3,8,12,17H,4-7,9H2

InChI Key

QSBAZMORFIMCHS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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